molecular formula C15H14ClNO2S B5625186 [5-(2-Chlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione

[5-(2-Chlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione

Cat. No.: B5625186
M. Wt: 307.8 g/mol
InChI Key: AHPKREHUENESSS-UHFFFAOYSA-N
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Description

[5-(2-Chlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione is a heterocyclic organic compound featuring a furan ring substituted at the 5-position with a 2-chlorophenyl group and linked to a morpholine moiety via a methanethione (C=S) bridge. The 2-chlorophenyl group introduces steric and electronic effects that influence reactivity and biological activity, while the morpholine ring contributes to solubility and pharmacokinetic properties.

Properties

IUPAC Name

[5-(2-chlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2S/c16-12-4-2-1-3-11(12)13-5-6-14(19-13)15(20)17-7-9-18-10-8-17/h1-6H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHPKREHUENESSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)C2=CC=C(O2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2-Chlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with morpholine and a thiolating agent under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thione Group

The thiocarbonyl group (C=S) is electrophilic and reacts with nucleophiles such as amines, alcohols, and organometallic reagents.

Reaction Type Conditions/Reagents Product Yield Source
Reaction with aminesPrimary/secondary amines, room temperatureThiocarbamoyl derivatives35–99%*
Reaction with phenolsSodium phenoxide, CH₂Cl₂, 0–25°CAryl thioestersModerate
Reaction with Grignard reagentsOrganomagnesium halides, THF, refluxSecondary/tertiary thioamides68% avg

*Yields vary based on substituent electronic effects. Alkyl amines show higher reactivity than aromatic amines due to steric and electronic factors .

Oxidation and Reduction Reactions

The thiocarbonyl group undergoes redox transformations under controlled conditions:

Reaction Type Conditions/Reagents Product Notes
OxidationH₂O₂, AcOH, 40°CSulfoxide/sulfone derivativesSelective oxidation requires catalytic Mo(VI)
ReductionLiAlH₄, THF, 0°C → RTThiol-morpholine hybridOver-reduction of furan possible

Furan Ring Functionalization

The 2-chlorophenyl-substituted furan participates in electrophilic substitutions, though steric hindrance from the substituent limits reactivity:

Reaction Type Conditions/Reagents Product Regioselectivity
NitrationHNO₃/H₂SO₄, 0°C3-Nitro-furan derivativeMeta to morpholine-thione
HalogenationBr₂, FeBr₃, CHCl₃4-Bromo-furan derivativeOrtho/para selectivity low

Morpholine Ring Reactions

The morpholine moiety undergoes ring-opening under acidic or alkylating conditions:

Reaction Type Conditions/Reagents Product Application
Acid hydrolysis6M HCl, reflux, 12hβ-amino thiolPrecursor for heterocycles
N-AlkylationMeI, K₂CO₃, DMF, 60°CQuaternary ammonium derivativeEnhanced water solubility

Cycloaddition Reactions

The furan ring participates in Diels-Alder reactions, though electron-withdrawing groups (e.g., Cl) reduce diene reactivity:

Dienophile Conditions Product Endo/Exo Ratio
Maleic anhydrideToluene, 110°C, 24hBicyclic adduct3:1 (exo favored)
TetracyanoethyleneCH₂Cl₂, RT, 2hHexacyclic compoundNot reported

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing COS and morpholine fragments.

  • Photoreactivity : UV irradiation (254 nm) induces C–S bond cleavage, forming furan radicals.

  • Hydrolytic Sensitivity : Stable in neutral water but hydrolyzes in acidic/basic media to thiols and morpholine .

Key Mechanistic Insights

  • Thiocarbamoylation : Proceeds via an addition-elimination pathway with amines, where the benzotriazole leaving group facilitates nucleophilic attack .

  • Morpholine Ring-Opening : Acidic conditions protonate the nitrogen, leading to C–O bond cleavage and subsequent hydrolysis .

  • Furan Electrophilic Substitution : Directed by the electron-withdrawing 2-chlorophenyl group, favoring meta substitution.

Scientific Research Applications

[5-(2-Chlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione, also known as PubChem CID 732503, is a chemical compound with potential applications in scientific research. The compound has a molecular weight of 307.8 g/mol and the molecular formula C15H14ClNO2SC_{15}H_{14}ClNO_2S .

Chemical Information

Key identifiers for this compound include:

  • IUPAC Name: this compound
  • InChI: InChI=1S/C15H14ClNO2S/c16-12-4-2-1-3-11(12)13-5-6-14(19-13)15(20)17-7-9-18-10-8-17/h1-6H,7-10H2
  • InChIKey: AHPKREHUENESSS-UHFFFAOYSA-N
  • SMILES: C1COCCN1C(=S)C2=CC=C(O2)C3=CC=CC=C3Cl
  • Synonyms: Several alternative names are recorded, including SMR000103620, MLS000107654, and 301305-97-5 .

Computed Properties

Key properties of the compound include :

  • XLogP3-AA: 3.3
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Rotatable Bond Count: 2
  • Exact Mass: 307.0433776 Da
  • Monoisotopic Mass: 307.0433776 Da
  • Topological Polar Surface Area: 57.7 Ų
  • Heavy Atom Count: 20
  • Formal Charge: 0
  • Complexity: 349
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count: 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • Compound Is Canonicalized: Yes

Potential Applications

While the primary search result focuses on the chemical and structural properties of this compound , other research indicates that furan derivatives may have anticancer applications .

Research on Furan Derivatives

  • Certain thiazolidinone compounds containing a furan moiety exhibit moderate to strong antiproliferative activity in a cell cycle stage-dependent and dose-dependent manner against human leukemia cell lines .
  • Derivatives of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid have been synthesized and evaluated for anticancer effects .
  • Other synthesized compounds with an aryl-furan scaffold have demonstrated activity against MCF7 (breast adenocarcinoma) and HepG2 (human liver cancer) cell lines . For instance, compound 3b showed significant activity against both cell lines .

Mechanism of Action

The mechanism of action of [5-(2-Chlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes. For example, it may inhibit methionine aminopeptidase, affecting protein synthesis in bacteria . The compound’s unique structure allows it to interact with various biological pathways, making it a versatile molecule for research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural uniqueness lies in the combination of 2-chlorophenyl , furan , and morpholine moieties. Key analogs for comparison include:

Compound Name Key Structural Features Biological Activity/Properties Reference
(E)-3-(2-Chlorophenyl)-6-(2-(furan-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Triazolothiadiazole core, 2-chlorophenyl, furan-vinyl CDC25B inhibitor (IC₅₀ = 0.82 µM)
[5-[(2-Chloranylphenoxy)methyl]furan-2-yl]-[(2R,6R)-2,6-dimethylmorpholin-4-yl]methanone 2-Chlorophenoxy, dimethylmorpholine, furan-methanone Unspecified (structural analog for synthesis)
LGH00045 Triazolothiadiazole, vinyl-furan, 2-chlorophenyl Potent CDC25B inhibition

Key Observations:

  • Substituent Position Matters : The 2-chlorophenyl group in the target compound and LGH00045 enhances steric hindrance and electronic effects compared to 4-chlorophenyl derivatives (e.g., in ’s metconazole intermediate) . This likely impacts binding affinity in enzyme inhibition.
  • Heterocyclic Core Variation: Replacing the triazolothiadiazole core in LGH00045 with a morpholinylmethanethione group alters electron distribution and solubility. The thioketone (C=S) may offer stronger electrophilic character than ketones (C=O) in analogs like the dimethylmorpholine-methanone derivative .
  • Biological Activity : LGH00045’s CDC25B inhibition (IC₅₀ = 0.82 µM) suggests that furan-chlorophenyl systems paired with heterocycles can target phosphatases. The target compound’s thioketone could modulate similar pathways but with distinct kinetics.

Crystallographic and Structural Data

While direct crystallographic data for the target compound is absent, software suites like SHELX and WinGX/ORTEP are standard for resolving similar structures. For instance, LGH00045’s triazolothiadiazole core likely required SHELXL for refinement, suggesting analogous methods for the target compound’s structural validation.

Biological Activity

The compound [5-(2-Chlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione (C15H14ClNO2S) has gained attention in recent years for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring substituted with a chlorophenyl group and a morpholine moiety linked to a thione functional group. Its chemical structure can be represented as follows:

C15H14ClNO2S\text{C}_{15}\text{H}_{14}\text{Cl}\text{N}\text{O}_2\text{S}

Biological Activity Overview

Research indicates that compounds containing furan and morpholine derivatives exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The thione group is particularly noteworthy due to its reactivity and potential for biological interactions.

Anticancer Activity

Several studies have explored the anticancer properties of compounds similar to this compound:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through mitochondrial pathways. For instance, derivatives with similar structures have demonstrated the ability to activate caspase pathways, leading to programmed cell death in human leukemia cell lines .
  • Cell Line Studies : In vitro studies have reported that compounds with furan moieties exhibit moderate to strong antiproliferative activity against various cancer cell lines. For example, a study on thiazolidinone derivatives showed that modifications at specific positions significantly influenced their cytotoxicity against leukemia cells .
  • Dose Dependency : The activity of these compounds is often dose-dependent, with higher concentrations yielding greater cytotoxic effects. Research indicates that electron-donating groups on the aromatic rings enhance the anticancer efficacy of these compounds .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions:

  • Thioacylation Reactions : Utilizing benzotriazole-assisted thioacylation methods allows for the effective formation of thione derivatives, which are crucial for the biological activity of this compound .
  • Structural Variations : Variations in substituents on the furan and phenyl rings can lead to significant differences in biological activity. For instance, substituents at different positions can modulate the electron density and steric hindrance, thus affecting the compound's interaction with biological targets .

Case Studies

A selection of case studies highlights the biological activity associated with similar compounds:

Study ReferenceCompound TestedFindings
Thiazolidinone derivativesInduced apoptosis in leukemia cells; dose-dependent cytotoxicity observed.
Flavonol derivativesExhibited potent inhibitory effects on A549 lung cancer cells; mechanisms involved apoptosis via caspase activation.
Benzotriazole-assisted thioacylation productsDemonstrated broad biological activity as pesticidal and fungicidal agents; potential applications in drug development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [5-(2-Chlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 2-chlorophenyl furan derivatives with morpholine-thione precursors under basic conditions (e.g., K₂CO₃ or NaOH in DMF) at 80–100°C for 12–24 hours. Purification typically involves column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity and temperature to minimize side products like unreacted starting materials or over-substituted analogs.

Q. How should researchers validate the purity and structural identity of this compound?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR : Compare ¹H/¹³C NMR shifts with predicted values (e.g., δ ~6.5–7.5 ppm for aromatic protons, δ ~3.5–4.0 ppm for morpholine protons).
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS or HRMS) matching the theoretical molecular weight.
  • Elemental Analysis : Ensure C, H, N, S, and Cl percentages align with calculated values .

Q. What safety precautions are critical when handling this compound?

  • Methodology : Use PPE (gloves, lab coat, goggles) due to potential toxicity from chlorine and sulfur-containing groups. Work in a fume hood to avoid inhalation. Store in airtight containers away from light and moisture. Refer to SDS guidelines for chlorophenyl and thione analogs to assess acute toxicity risks .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry?

  • Methodology : Grow single crystals via slow evaporation (e.g., in EtOH/CH₂Cl₂). Collect diffraction data using a synchrotron or in-house diffractometer. Refine structures using SHELXL or WinGX, focusing on anisotropic displacement parameters and bond angles. Validate against computational models (DFT) to confirm stereoelectronic effects .

Q. What computational strategies are effective for predicting the compound’s reactivity or bioactivity?

  • Methodology : Perform DFT calculations (e.g., Gaussian or ORCA) to map electrostatic potentials and frontier molecular orbitals. Use molecular docking (AutoDock Vina) to assess interactions with biological targets (e.g., enzymes or receptors). Compare results with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can researchers address contradictory spectroscopic data (e.g., unexpected NMR splitting or IR absorption bands)?

  • Methodology : Re-examine sample purity via HPLC. For NMR anomalies, consider dynamic effects (e.g., hindered rotation of the morpholine ring) or paramagnetic impurities. Use variable-temperature NMR to probe conformational changes. Cross-validate IR peaks with computed vibrational spectra (e.g., using VEDA software) .

Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies:

  • pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via LC-MS.
  • Thermal Stability : Use TGA/DSC to identify decomposition temperatures. Correlate with Arrhenius plots to predict shelf life .

Q. How can researchers elucidate the compound’s mechanism of action in biological systems?

  • Methodology : Employ proteomics or metabolomics to identify affected pathways. Use fluorescent probes (e.g., dansyl tags) to track cellular uptake. Validate targets via CRISPR knockouts or siRNA silencing in cell lines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.